molecular formula C24H41NO5S B8756913 2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid CAS No. 63573-57-9

2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid

Cat. No. B8756913
Key on ui cas rn: 63573-57-9
M. Wt: 455.7 g/mol
InChI Key: VBTORCSBKALMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04124396

Procedure details

92 g (0.19 mol) of ethyl-α-[p-butylsulfonylaminophenoxy]tetradecanoate (Intermediate II) obtained in Step B, and 500 ml of ethyl alcohol were placed in a 3-necked flask. A solution of 20 g of sodium hydroxide (dissolved in a minimum amount of water) was added with good stirring. The reaction mixture was refluxed for 3 hours, allowed to cool to room temperature, poured into ice water and acidified with concentrated hydrochloric acid. The oil was extracted with ether, washed with water and saturated sodium chloride solution. The ether was removed under vacuo to give a gummy solid. After trituration with ligroine (boiling point: 35°-60° C.), the solid was collected. Yield was 50 g of Intermediate III, m.p. 80°-82° C. TLC analysis (benzene) showed one product.
Name
ethyl-α-[p-butylsulfonylaminophenoxy]tetradecanoate
Quantity
92 g
Type
reactant
Reaction Step One
Name
Intermediate II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:33])[CH:5]([O:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][S:26]([CH2:29][CH2:30][CH2:31][CH3:32])(=[O:28])=[O:27])=[CH:21][CH:20]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])C.C(O)C.[OH-].[Na+].Cl>O>[CH2:29]([S:26]([NH:25][C:22]1[CH:23]=[CH:24][C:19]([O:18][CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:4]([OH:33])=[O:3])=[CH:20][CH:21]=1)(=[O:28])=[O:27])[CH2:30][CH2:31][CH3:32] |f:2.3|

Inputs

Step One
Name
ethyl-α-[p-butylsulfonylaminophenoxy]tetradecanoate
Quantity
92 g
Type
reactant
Smiles
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC)=O
Name
Intermediate II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)NS(=O)(=O)CCCC)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 3-necked flask
ADDITION
Type
ADDITION
Details
was added with good stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The oil was extracted with ether
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuo
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
CUSTOM
Type
CUSTOM
Details
After trituration with ligroine (boiling point: 35°-60° C.), the solid was collected

Outcomes

Product
Name
Type
Smiles
C(CCC)S(=O)(=O)NC1=CC=C(OC(C(=O)O)CCCCCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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